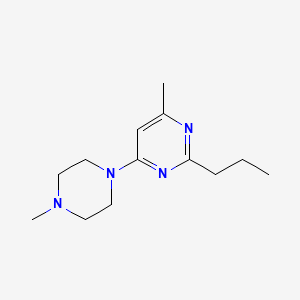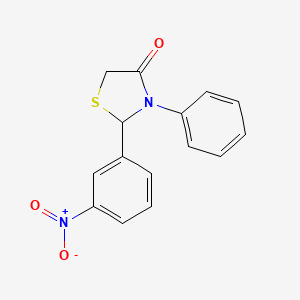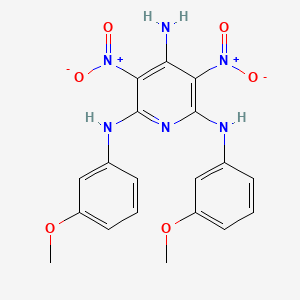
3-isobutoxy-N-(1-isopropyl-4-piperidinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-isobutoxy-N-(1-isopropyl-4-piperidinyl)benzamide, also known as A-836,339, is a potent and selective antagonist of the cannabinoid CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is widely distributed throughout the central and peripheral nervous systems. It is involved in the regulation of a variety of physiological processes, including appetite, pain sensation, mood, and memory.
作用机制
3-isobutoxy-N-(1-isopropyl-4-piperidinyl)benzamide acts as a competitive antagonist of the CB1 receptor. It binds to the receptor and prevents the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a decrease in CB1 receptor signaling, which can have various physiological effects depending on the specific process being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-isobutoxy-N-(1-isopropyl-4-piperidinyl)benzamide are largely dependent on the specific process being studied. For example, in studies of food intake and energy balance, 3-isobutoxy-N-(1-isopropyl-4-piperidinyl)benzamide has been shown to decrease food intake and body weight gain in rodents. In studies of pain sensation, 3-isobutoxy-N-(1-isopropyl-4-piperidinyl)benzamide has been shown to decrease pain sensitivity in models of neuropathic pain. In studies of mood, 3-isobutoxy-N-(1-isopropyl-4-piperidinyl)benzamide has been shown to have anxiolytic and antidepressant effects in rodents.
实验室实验的优点和局限性
One advantage of using 3-isobutoxy-N-(1-isopropyl-4-piperidinyl)benzamide in lab experiments is its high selectivity for the CB1 receptor. This allows researchers to specifically target the CB1 receptor without affecting other receptors or signaling pathways. One limitation of using 3-isobutoxy-N-(1-isopropyl-4-piperidinyl)benzamide is its relatively low potency compared to other CB1 receptor antagonists. This can require the use of higher concentrations of the compound in experiments, which can lead to non-specific effects.
未来方向
There are several potential future directions for research involving 3-isobutoxy-N-(1-isopropyl-4-piperidinyl)benzamide. One area of interest is the role of the CB1 receptor in the regulation of inflammation and immune function. 3-isobutoxy-N-(1-isopropyl-4-piperidinyl)benzamide has been shown to have anti-inflammatory effects in models of inflammation, suggesting that CB1 receptor antagonism may be a potential therapeutic strategy for inflammatory diseases. Another area of interest is the role of the CB1 receptor in the regulation of cardiovascular function. 3-isobutoxy-N-(1-isopropyl-4-piperidinyl)benzamide has been shown to have vasodilatory effects in models of hypertension, suggesting that CB1 receptor antagonism may be a potential therapeutic strategy for cardiovascular diseases.
合成方法
The synthesis of 3-isobutoxy-N-(1-isopropyl-4-piperidinyl)benzamide involves several steps, starting with the reaction of 4-chlorobenzoyl chloride with isobutanol in the presence of a base to form the corresponding ester. This ester is then reacted with 1-isopropyl-4-piperidone to form the amide. Finally, the amide is treated with hydrochloric acid to form the hydrochloride salt of 3-isobutoxy-N-(1-isopropyl-4-piperidinyl)benzamide.
科学研究应用
3-isobutoxy-N-(1-isopropyl-4-piperidinyl)benzamide has been used extensively in scientific research to study the role of the CB1 receptor in various physiological processes. For example, it has been used to investigate the role of the CB1 receptor in the regulation of food intake and energy balance. It has also been used to study the effects of CB1 receptor antagonism on pain sensation and mood.
属性
IUPAC Name |
3-(2-methylpropoxy)-N-(1-propan-2-ylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-14(2)13-23-18-7-5-6-16(12-18)19(22)20-17-8-10-21(11-9-17)15(3)4/h5-7,12,14-15,17H,8-11,13H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNNFVYOGBESOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methylpropoxy)-N-[1-(propan-2-yl)piperidin-4-yl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4962296.png)
![ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B4962298.png)
![4-(2,4-dichlorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]butanamide](/img/structure/B4962305.png)
![2-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2-oxazinane](/img/structure/B4962317.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-butynamide](/img/structure/B4962322.png)
![N-benzyl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4962340.png)

![8-bromo-7-[3-(4-fluorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4962356.png)

![3-isopropyl-8-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methylbutyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4962372.png)
![3-[(4-chlorobenzyl)oxy]benzonitrile](/img/structure/B4962387.png)
